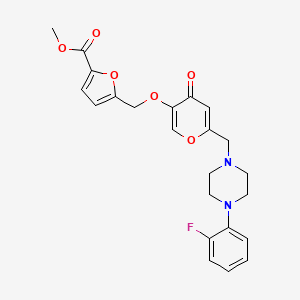
methyl 5-(((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C23H23FN2O6 and its molecular weight is 442.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 5-(((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)furan-2-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, effects on nucleoside transporters, and other pharmacological effects.
Chemical Structure and Properties
The compound features a furan carboxylate core linked to a pyran derivative, which is further substituted with a piperazine moiety. The presence of the 2-fluorophenyl group suggests potential interactions with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of pyran derivatives, particularly those similar to this compound. Research indicates that compounds with a similar structure exhibit significant cytotoxicity against various cancer cell lines.
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
2. Inhibition of Nucleoside Transporters
The compound's structural similarity to known nucleoside transporter inhibitors positions it as a potential modulator of equilibrative nucleoside transporters (ENTs). ENTs are crucial for the transport of nucleosides and their analogs, impacting nucleotide synthesis and cellular signaling pathways.
A study on related compounds demonstrated that they effectively inhibit ENT1 and ENT2, which could be beneficial in cancer therapy where modulation of adenosine levels is critical . The inhibition profile could lead to enhanced therapeutic efficacy in combination with other chemotherapeutic agents.
Case Studies
Case Study 1: Cytotoxicity Profile
In a study investigating various pyran derivatives, this compound was tested alongside structurally similar compounds. The results indicated that this compound exhibited significant cytotoxic effects, particularly against the HCT116 cell line, with an IC50 value of approximately 0.36 µM .
Case Study 2: ENTs Interaction
Another study focused on the interaction of piperazine derivatives with ENTs revealed that compounds similar to this compound showed promising inhibition rates for both ENT1 and ENT2 . This inhibition could potentially enhance the efficacy of nucleoside analogs used in chemotherapy by preventing their uptake into healthy cells.
Propiedades
IUPAC Name |
methyl 5-[[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxymethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O6/c1-29-23(28)21-7-6-16(32-21)14-31-22-15-30-17(12-20(22)27)13-25-8-10-26(11-9-25)19-5-3-2-4-18(19)24/h2-7,12,15H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHODYXFYYJEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














